molecular formula C5H4BrIN2 B3029551 6-Bromo-5-iodopyridin-3-amine CAS No. 697300-68-8

6-Bromo-5-iodopyridin-3-amine

Cat. No. B3029551
M. Wt: 298.91
InChI Key: IPXYLSOVGIWPLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-5-iodopyridin-3-amine is a halogenated pyridine derivative that is of interest due to its potential as a building block in pharmaceutical and chemical synthesis. While the specific compound is not directly discussed in the provided papers, related bromo- and iodo-pyridine derivatives are frequently utilized in the synthesis of complex organic molecules, including pharmaceuticals and ligands for metal complexes.

Synthesis Analysis

The synthesis of halogenated pyridines, such as 6-bromo-5-iodopyridin-3-amine, often involves multistep reactions including halogenation, amination, and other functional group transformations. For instance, the synthesis of 2-amino-6-bromopyridine was achieved through a sequence of diazotization, bromination, oxidation, chlorination, amination, and Hofmann degradation, with a total yield of 34.6% . Similarly, the synthesis of related compounds often involves the use of convertible isocyanides, as demonstrated in the synthesis of potent opioids , or through regioselective displacement reactions with ammonia .

Molecular Structure Analysis

The molecular structure of halogenated pyridines can be determined using techniques such as X-ray crystallography. For example, the structure of 5-bromo-2-chloro-6-methylpyrimidin-4-amine was elucidated, revealing a monoclinic crystal system and the presence of intramolecular hydrogen bonding within the crystalline network . These structural analyses are crucial for understanding the reactivity and potential applications of the compounds.

Chemical Reactions Analysis

Halogenated pyridines participate in various chemical reactions, including chemoselective amination , halogen dance reactions , and reactions with secondary amines . The presence of multiple halogens on the pyridine ring can lead to rich chemistry, allowing for selective functionalization at different positions on the ring. For example, 5-bromo-2-chloro-3-fluoropyridine undergoes selective amination and substitution reactions under different conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated pyridines are influenced by the presence and position of halogen substituents on the aromatic ring. These properties can affect the compound's stability, reactivity, and suitability for use in various chemical reactions. For instance, the stability and synthetic efficiency of 2-bromo-6-isocyanopyridine make it an optimal reagent for multicomponent chemistry . The electronic effects of substituents on pyridine rings have also been studied through spectral data analysis, providing insights into the substituent effects on chemical behavior .

Scientific Research Applications

Application in Medicinal Chemistry

  • Specific Scientific Field : Medicinal Chemistry .
  • Summary of the Application : “6-Bromo-5-iodopyridin-3-amine” is used in the synthesis of novel pyridine-based derivatives via the Suzuki cross-coupling reaction .
  • Methods of Application or Experimental Procedures : The Suzuki cross-coupling reaction of 5-bromo-2-methylpyridin-3-amine directly or via N-[5-bromo-2-methylpyridine-3-yl]acetamide with several arylboronic acids produced these novel pyridine derivatives .
  • Results or Outcomes : The synthesized pyridine derivatives were analyzed using Density Functional Theory (DFT) methods, which described the possible reaction pathways and potential candidates as chiral dopants for liquid crystals . The anti-thrombolytic, biofilm inhibition, and haemolytic activities of these pyridine derivatives were also investigated .

Application in Organic & Biomolecular Chemistry

  • Specific Scientific Field : Organic & Biomolecular Chemistry .
  • Summary of the Application : “6-Bromo-5-iodopyridin-3-amine” is used in the synthesis of 7-azaindoles from 3-alkynyl-2-aminopyridines .
  • Methods of Application or Experimental Procedures : The synthesis of 7-azaindoles from 3-alkynyl-2-aminopyridines using acidic conditions, namely, a mixture of trifluoroacetic acid (TFA) and triuoroacetic anhydride (TFAA), is described .
  • Results or Outcomes : The synthesized 7-azaindoles were tested for antimicrobial activity against a range of bacteria and yeasts. The 7-azaindoles displayed the best activity against the yeasts, particularly against Cryptococcus neoformans, where activities as low as 3.9 μg ml−1 were observed .

Safety And Hazards

The compound is classified under the GHS07 hazard class . The associated hazard statements are H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The recommended precautionary statements are P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapours/spray, and if in eyes, to rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .

properties

IUPAC Name

6-bromo-5-iodopyridin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrIN2/c6-5-4(7)1-3(8)2-9-5/h1-2H,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPXYLSOVGIWPLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1I)Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrIN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80695397
Record name 6-Bromo-5-iodopyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80695397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.91 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-5-iodopyridin-3-amine

CAS RN

697300-68-8
Record name 6-Bromo-5-iodopyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80695397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Bromo-5-iodopyridin-3-amine
Reactant of Route 2
6-Bromo-5-iodopyridin-3-amine
Reactant of Route 3
6-Bromo-5-iodopyridin-3-amine
Reactant of Route 4
Reactant of Route 4
6-Bromo-5-iodopyridin-3-amine
Reactant of Route 5
Reactant of Route 5
6-Bromo-5-iodopyridin-3-amine
Reactant of Route 6
Reactant of Route 6
6-Bromo-5-iodopyridin-3-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.